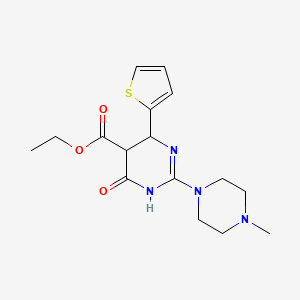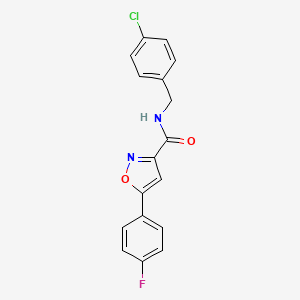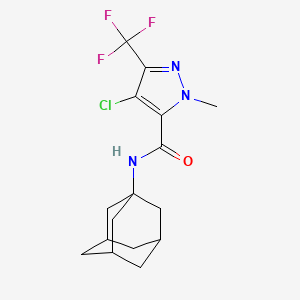![molecular formula C19H20N2O3 B4580522 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves the formation of amide bonds between benzoyl derivatives and amines or the modification of existing benzamide structures to introduce functional groups such as methoxy or ethyl chains. For instance, benzamides derived from N,N-disubstituted ethylenediamines and aminopyrrolidines have been synthesized to explore their neuroleptic activities, demonstrating the versatility of synthetic approaches in modifying benzamide structures for potential therapeutic use (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamides can significantly influence their biological activities. X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the molecular geometries of benzamide derivatives, providing insights into their conformational preferences and electronic properties. Such studies have revealed the importance of geometric and electronic configurations in determining the reactivity and interaction of benzamides with biological targets (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution, which can alter their chemical and biological properties. The reactivity of benzamide compounds can be attributed to the presence of functional groups that participate in chemical transformations, leading to the formation of new compounds with potentially enhanced pharmacological activities.
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystalline form, are crucial for their application in drug development. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability. For example, polymorphism in benzamide derivatives can lead to differences in solubility and melting points, which are important considerations in pharmaceutical formulations (Yanagi et al., 2000).
Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotypic behavior in rats. The study highlighted the synthesis and evaluation of various benzamide derivatives, demonstrating a correlation between structure and activity, which might inform the development of potent drugs for psychosis treatment with fewer side effects (Iwanami et al., 1981).
Selective Histone Deacetylase Inhibitors
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound shows promise for Alzheimer's disease treatment, highlighting its neuroprotective activity and ability to cross the blood-brain barrier (Lee et al., 2018).
High-Yield Synthesis for Radioligands
Bobeldijk et al. (1990) described a high-yield synthesis of benzamide derivatives, including (S)-BZM and (S)-IBZM, for the preparation of radioligands like (S)-123I-IBZM. This work underpins the importance of these compounds in medical imaging and diagnostics (Bobeldijk et al., 1990).
Antipsychotic Agents and Dopamine Antagonism
Research by Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, emphasizing their potential as antipsychotic agents. The study supports the importance of structural modifications in enhancing therapeutic efficacy and minimizing side effects (Högberg et al., 1990).
Supramolecular Packing Motifs
Lightfoot et al. (1999) discovered new supramolecular packing motifs in benzamide derivatives, suggesting novel organizational modes potentially relevant for columnar liquid crystals and materials science (Lightfoot et al., 1999).
Propriétés
IUPAC Name |
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJDCMNKWGCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4580494.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)
![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)
![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)